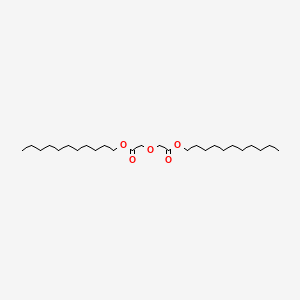
Diundecyl 2,2'-oxydiacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diundecyl 2,2’-oxydiacetate is an organic compound with the molecular formula C30H58O5 It belongs to the class of oxydiacetate esters, which are characterized by the presence of two ester groups attached to an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diundecyl 2,2’-oxydiacetate can be synthesized through the esterification of 2,2’-oxydiacetic acid with undecanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction can be represented as follows:
2,2’-Oxydiacetic acid+UndecanolH2SO4Diundecyl 2,2’-oxydiacetate+Water
Industrial Production Methods
In an industrial setting, the production of diundecyl 2,2’-oxydiacetate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Diundecyl 2,2’-oxydiacetate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of acids or bases to yield 2,2’-oxydiacetic acid and undecanol.
Transesterification: This reaction involves the exchange of the ester groups with other alcohols, leading to the formation of different oxydiacetate esters.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 2,2’-Oxydiacetic acid and undecanol.
Transesterification: Various oxydiacetate esters depending on the alcohol used.
Oxidation: Corresponding carboxylic acids.
Applications De Recherche Scientifique
Diundecyl 2,2’-oxydiacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other oxydiacetate derivatives.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized as a plasticizer in the production of polymers and as a lubricant in various industrial processes.
Mécanisme D'action
The mechanism of action of diundecyl 2,2’-oxydiacetate involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by modulating the activity of enzymes and receptors involved in inflammation and oxidative stress. The ester bonds in the compound can be hydrolyzed to release active metabolites that further contribute to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dihexyl 2,2’-oxydiacetate: Similar structure but with hexyl groups instead of undecyl groups.
Dibutyl 2,2’-oxydiacetate: Contains butyl groups instead of undecyl groups.
Dinonyl 2,2’-oxydiacetate: Features nonyl groups instead of undecyl groups.
Uniqueness
Diundecyl 2,2’-oxydiacetate is unique due to its longer alkyl chains, which can influence its physical and chemical properties, such as solubility, melting point, and reactivity. These properties make it suitable for specific applications where longer alkyl chains are advantageous.
Propriétés
Numéro CAS |
6280-07-5 |
|---|---|
Formule moléculaire |
C26H50O5 |
Poids moléculaire |
442.7 g/mol |
Nom IUPAC |
undecyl 2-(2-oxo-2-undecoxyethoxy)acetate |
InChI |
InChI=1S/C26H50O5/c1-3-5-7-9-11-13-15-17-19-21-30-25(27)23-29-24-26(28)31-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 |
Clé InChI |
VWZAKKVCMZCXDV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCOC(=O)COCC(=O)OCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-methoxy-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14152639.png)


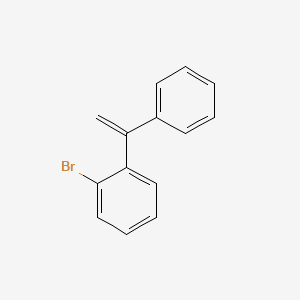

![4-({[(2E)-2-[(3-chlorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid](/img/structure/B14152667.png)
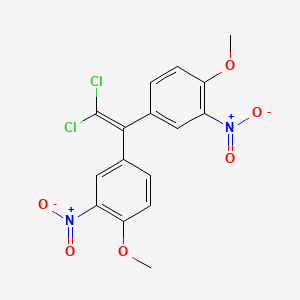

![1-[2-(Tert-butoxycarbonylamino)-6-methoxyphenyl]-2-butanone](/img/structure/B14152692.png)
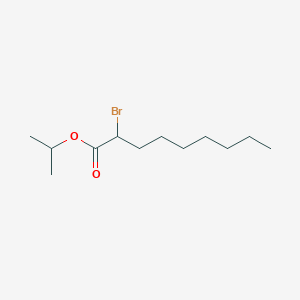
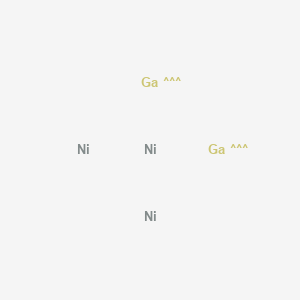
![6-isopropoxy-5-methyl-3-(1-oxo-1-phenylpropan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14152711.png)
![2-[5-[[4-(4-Chloro-2-thiazolyl)-1-piperazinyl]sulfonyl]-2-methylphenyl]acetic acid](/img/structure/B14152716.png)

